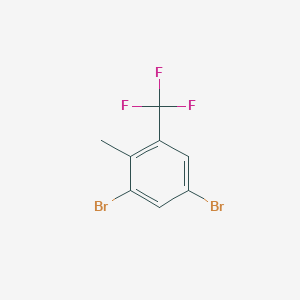
1,5-Dibromo-2-methyl-3-(trifluoromethyl)benzene
Description
The compound of interest, 1,5-Dibromo-2-methyl-3-(trifluoromethyl)benzene, is a brominated and trifluoromethylated derivative of benzene. While the specific compound is not directly studied in the provided papers, related compounds with bromo, methyl, and trifluoromethyl substituents on a benzene ring are discussed. These compounds are of interest due to their potential applications in materials science, catalysis, and organic synthesis.
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed cross-coupling reactions, as seen in the preparation of ethynylferrocene compounds of 1,3,5-tribromobenzene . Another synthesis approach for a bromo-trifluoromethyl benzene derivative is the treatment of 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media . These methods highlight the versatility and reactivity of bromo and trifluoromethyl groups in benzene derivatives, which could be relevant for the synthesis of 1,5-Dibromo-2-methyl-3-(trifluoromethyl)benzene.
Molecular Structure Analysis
The molecular structure of benzene derivatives is significantly influenced by the substituents attached to the benzene ring. For instance, the structure of 1,3,5-tris(trifluoromethyl)benzene was studied using gas-phase electron diffraction and quantum chemical calculations, revealing deviations from a regular hexagon due to the electronegative effect of the CF3 groups . Similarly, the molecular structure of 1,3,5-tris(trimethylstannyl)benzene determined by electron diffraction showed that the substituents can affect the bond angles and lengths within the benzene ring . These findings suggest that the molecular structure of 1,5-Dibromo-2-methyl-3-(trifluoromethyl)benzene would also be influenced by its substituents.
Chemical Reactions Analysis
Benzene derivatives with bromo and trifluoromethyl groups are often used as starting materials for further chemical transformations. For example, 1-Bromo-3,5-bis(trifluoromethyl)benzene serves as a versatile starting material for organometallic synthesis, leading to various phenylmagnesium, -lithium, and -copper intermediates . The reactivity of such compounds suggests that 1,5-Dibromo-2-methyl-3-(trifluoromethyl)benzene could also participate in a range of chemical reactions, potentially serving as an intermediate for the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene derivatives are closely related to their molecular structures. The presence of trifluoromethyl groups can significantly affect properties such as electron distribution, acidity, and steric hindrance. For instance, the electron diffraction study of 1,3,5-tris(trifluoromethyl)benzene revealed that the CF3 groups nearly freely rotate around their axis, which could impact the compound's reactivity and physical properties . Additionally, the crystal structure of 2-trifluoromethyl-1-[(2'-1H-tetrazole-5-yl-biphenyl-4-yl) methyl]benzimidazole showed intermolecular hydrogen bonding, which is an important factor in determining the compound's solubility and melting point . These insights into the properties of related compounds provide a basis for predicting the behavior of 1,5-Dibromo-2-methyl-3-(trifluoromethyl)benzene.
properties
IUPAC Name |
1,5-dibromo-2-methyl-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F3/c1-4-6(8(11,12)13)2-5(9)3-7(4)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIQEMYSAZVEKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371615 | |
| Record name | 1,5-dibromo-2-methyl-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibromo-2-methyl-3-(trifluoromethyl)benzene | |
CAS RN |
243128-34-9 | |
| Record name | 1,5-dibromo-2-methyl-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



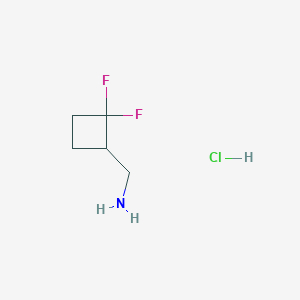
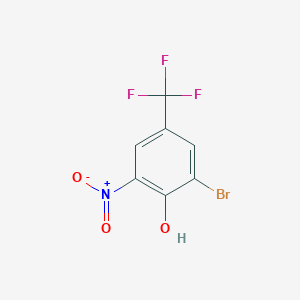
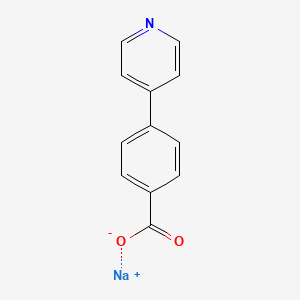


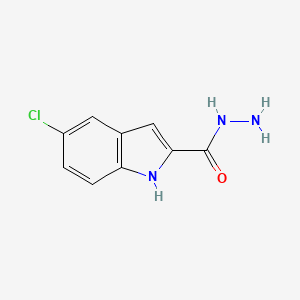
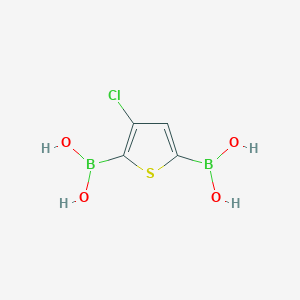
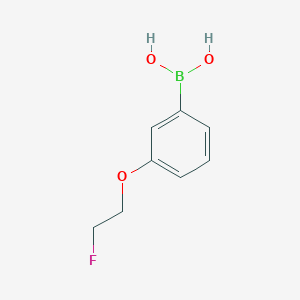

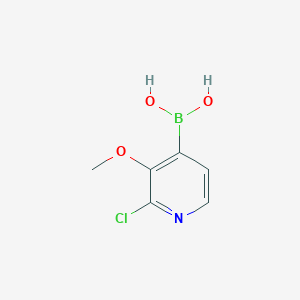

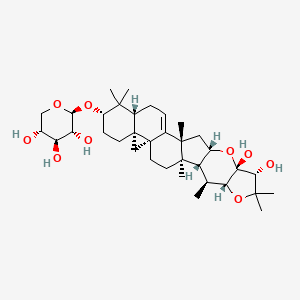
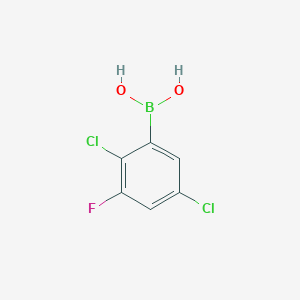
![ethyl 7-chloro-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate](/img/structure/B3031249.png)